4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid
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Overview
Description
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves the reaction of 2-methoxyphenylpiperazine with 3-nitrobenzoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including nitration, reduction, and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand for specific receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including in silico docking simulations and molecular dynamics, have been conducted to understand its binding affinity and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a nitrobenzoic acid moiety.
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C18H19N3O5/c1-26-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18(22)23)12-16(14)21(24)25/h2-7,12H,8-11H2,1H3,(H,22,23) |
InChI Key |
TZLGMKLNNREXRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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